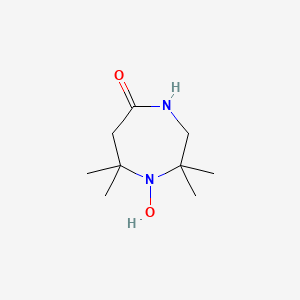
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge ID 5510952 is a chemical compound cataloged by ChemBridge, a company known for its extensive collection of screening compounds, building blocks, and specialty libraries. This compound is utilized in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Cambridge ID 5510952 involves specific synthetic routes and reaction conditions. While the exact synthetic route for this compound is proprietary, general methods for similar compounds often include multi-step organic synthesis involving key intermediates. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cambridge ID 5510952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cambridge ID 5510952 is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cambridge ID 5510952 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Cambridge ID 5510952 can be compared with other similar compounds cataloged by ChemBridge. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of Cambridge ID 5510952 lies in its specific chemical properties and the range of applications it supports.
Conclusion
Cambridge ID 5510952 is a versatile compound with significant applications in scientific research Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(12)10-6-9(3,4)11(8)13/h13H,5-6H2,1-4H3,(H,10,12) |
InChI-Schlüssel |
JKUHZEQDSDGIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)NCC(N1O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




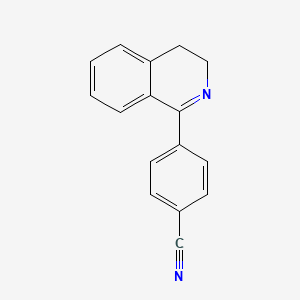

![4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8509130.png)
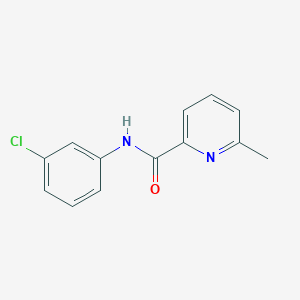
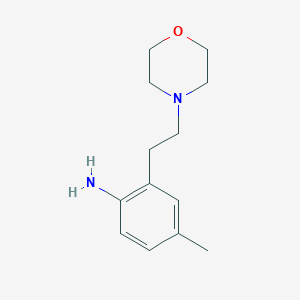
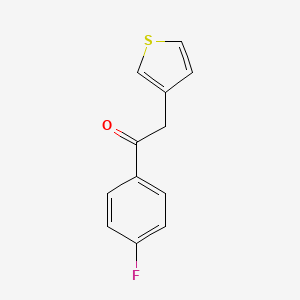
![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)
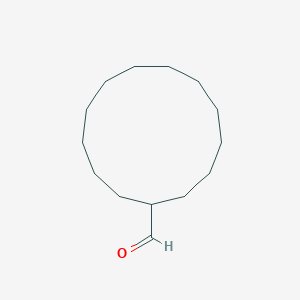
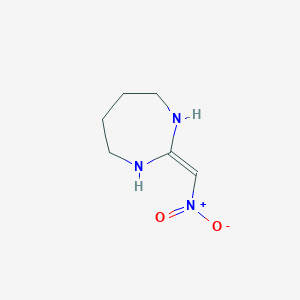


![4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
